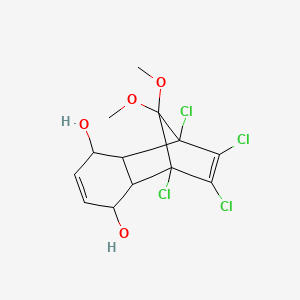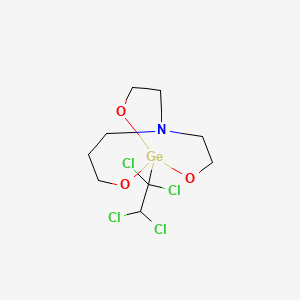
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol is a complex organic compound with the molecular formula C13H14Cl4O4 . This compound is characterized by its unique structure, which includes multiple chlorine atoms and methoxy groups attached to a hexahydro-1,4-methano-naphthalene core. It is primarily used in scientific research and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol involves multiple steps, starting from simpler organic molecules. The process typically includes chlorination and methoxylation reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar steps to the laboratory synthesis, with additional considerations for scalability, cost-efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the chlorine atoms or the methoxy groups, leading to different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or ethers.
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: While not widely used in clinical settings, it is investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol involves its interaction with various molecular targets. The compound’s chlorine atoms and methoxy groups can participate in different chemical reactions, affecting the structure and function of target molecules. Specific pathways and molecular targets are still under investigation, and more research is needed to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrachloro-9,9-dimethoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-naphthalene-2,3-diol
- 6,7-Dichloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
Uniqueness
1,2,3,4-Tetrachloro-9,9-dimethoxy-hexahydro-1,4-methano-naphthalene-5,8-diol is unique due to its specific arrangement of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
1217756-58-5 |
|---|---|
Formule moléculaire |
C13H14Cl4O4 |
Poids moléculaire |
376.1 g/mol |
Nom IUPAC |
1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-diol |
InChI |
InChI=1S/C13H14Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-8,18-19H,1-2H3 |
Clé InChI |
PRHREUALBBVUMW-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2(C3C(C=CC(C3C1(C(=C2Cl)Cl)Cl)O)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078523.png)
![N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B15078524.png)
![(5Z)-2-imino-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15078532.png)
![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
![4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B15078538.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15078541.png)

![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B15078554.png)
![N-(4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078565.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea](/img/structure/B15078573.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B15078577.png)
![4-{[(E)-4-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078578.png)
![ethyl 4-({[(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15078592.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078598.png)
